molecular formula C17H15FN2O B12011714 (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol CAS No. 618441-72-8

(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12011714
CAS No.: 618441-72-8
M. Wt: 282.31 g/mol
InChI Key: UPHPSLZGBCGLGF-UHFFFAOYSA-N
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Description

(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol: is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 2-fluorobenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by reduction to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The fluorophenyl group and the pyrazole ring are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol
  • (1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-YL)methanol
  • (1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol

Uniqueness

(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and p-tolyl groups enhances its potential for diverse applications compared to similar compounds.

Properties

CAS No.

618441-72-8

Molecular Formula

C17H15FN2O

Molecular Weight

282.31 g/mol

IUPAC Name

[1-(2-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H15FN2O/c1-12-6-8-13(9-7-12)17-14(11-21)10-20(19-17)16-5-3-2-4-15(16)18/h2-10,21H,11H2,1H3

InChI Key

UPHPSLZGBCGLGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3F

Origin of Product

United States

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